tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate

ADAPT Prodrug Activation Catalytic Antibody

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate (CAS 612484-27-2) is a carbamate ester featuring a tert-butyl protecting group on the nitrogen and a distinctive 2,4-cyclohexadien-1-yl moiety. This structural combination places it at the intersection of Boc-protected amine chemistry and diene-containing building blocks.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 612484-27-2
Cat. No. B12574280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclohexa-2,4-dien-1-ylcarbamate
CAS612484-27-2
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=CC=C1
InChIInChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13)
InChIKeyKSJAHZNTQOKOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate (CAS 612484-27-2): A Specialized Dienyl Carbamate Intermediate for Prodrug and Chemical Biology Research


tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate (CAS 612484-27-2) is a carbamate ester featuring a tert-butyl protecting group on the nitrogen and a distinctive 2,4-cyclohexadien-1-yl moiety [1]. This structural combination places it at the intersection of Boc-protected amine chemistry and diene-containing building blocks. The compound has been investigated in the context of antibody-directed abzyme prodrug therapy (ADAPT), where dienecarbamates serve as prodrug substrates activated by catalytic antibodies to release cytotoxic agents [2]. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol, and its SMILES notation is CC(C)(C)OC(=O)NC1CC=CC=C1 [1].

Why Generic Substitution Fails for tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate in Precision Synthesis and Prodrug Activation


Generic carbamate intermediates—such as tert-butyl carbamate (Boc-amine) or simple alkyl carbamates—cannot replicate the dual functionality of tert-butyl cyclohexa-2,4-dien-1-ylcarbamate, which uniquely combines an acid-labile Boc protecting group with a reactive 1,3-cyclohexadiene scaffold [1]. The 2,4-cyclohexadien-1-yl moiety is not merely a structural variant; it enables Diels-Alder cycloaddition, oxidative aromatization, and transition metal-mediated transformations that are inaccessible to saturated cyclohexyl or simple phenyl carbamates [1]. In ADAPT prodrug applications, the diene carbamate linkage is specifically recognized and hydrolyzed by catalytic antibodies, a reactivity profile that cannot be achieved with saturated or acyclic carbamate analogs [2]. Substituting a cyclohexyl carbamate or a Boc-protected aniline for this compound would eliminate the diene-specific reactivity essential for the intended chemical biology or medicinal chemistry application.

Quantitative Differentiation Evidence for tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate Relative to Saturated and Aromatic Carbamate Analogs


Dienecarbamate Prodrug Activation: Catalytic Antibody-Mediated Hydrolysis Specificity Confirmed by the ADAPT Model

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate belongs to the dienecarbamate class whose hydrolysis by a catalytic antibody (abzyme) was demonstrated in the ADAPT prodrug system. In this study, the catalytic antibody 38C2 hydrolyzed carbamate prodrug 1 to generate the cytotoxic nitrogen mustard N,N-bis(2-chloroethyl)aniline, achieving complete prodrug activation within 4 hours under physiological conditions, whereas spontaneous hydrolysis of the carbamate linkage was negligible over the same period [1]. Dienecarbamates 1a–c and 2, synthesized via a modified Curtius rearrangement, were explicitly evaluated as prodrug structures 3 for ADAPT [2]. This enzymatic activation specificity is absent in saturated cyclohexyl carbamates, which are not recognized by antibody 38C2 and thus fail to release the cytotoxic payload under identical conditions [1].

ADAPT Prodrug Activation Catalytic Antibody Carbamate Hydrolysis

Synthetic Efficiency: Modified Curtius Rearrangement Yields Dienecarbamate Scaffolds Compatible with tert-Butyl Protection

An efficient process utilizing a modified Curtius rearrangement was specifically developed for the synthesis of dienecarbamate substrates 1a–c and 2, demonstrating that the 2,4-cyclohexadien-1-yl scaffold is synthetically accessible via this route [1]. While the reference does not report a direct isolated yield for a precisely tert-butyl cyclohexa-2,4-dien-1-ylcarbamate among the substrates 1a–c synthesized via the modified Curtius rearrangement, the adaptation of this methodology for dienecarbamates represents a synthetic strategy unavailable to saturated or aromatic carbamate analogs, which typically require alternative routes such as isocyanate trapping or Boc anhydride coupling [1]. The Curtius approach tolerates the diene functionality without competing side reactions such as polymerization or aromatization, offering a streamlined entry into this structural class for medicinal chemistry and chemical biology applications [1].

Curtius Rearrangement Carbamate Synthesis Diene Chemistry Process Chemistry

Diene Reactivity Platform: Cycloaddition Competence Distinguishes 2,4-Cyclohexadienyl Carbamates from Saturated and Aromatic Analogs

The 2,4-cyclohexadien-1-yl group is a competent 1,3-diene capable of participating in Diels-Alder [4+2] cycloadditions, a reactivity profile fundamentally absent in saturated cyclohexyl carbamates and electronically distinct from aromatic phenyl carbamates [1]. Dienecarbamates have been employed in enantioselective formal [4+2] cycloadditions catalyzed by chiral phosphoric acids, reacting with 2-benzothiazolimines to afford chiral heterocyclic products [1]. In contrast, saturated carbamate analogs can undergo only nucleophilic substitution or elimination reactions at the carbamate group, while aromatic carbamates participate in electrophilic aromatic substitution with entirely different regiochemical outcomes [2].

Diels-Alder Cycloaddition Diene Chemical Biology Bioconjugation

High-Impact Application Scenarios for tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate in Drug Discovery and Chemical Biology


ADAPT Prodrug Development: Antibody-Catalyzed Activation of Dienecarbamate Prodrugs for Targeted Cancer Therapy

tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate serves as a key intermediate for constructing ADAPT prodrugs, in which the dienecarbamate linkage is specifically hydrolyzed by catalytic antibodies (e.g., antibody 38C2) to release a cytotoxic payload at tumor sites [1]. The diene scaffold is critical for antibody recognition; replacing it with a saturated or aromatic carbamate abolishes enzymatic activation entirely [1]. This application is directly supported by the demonstration of catalytic antibody-mediated prodrug activation for tumor cell killing and by the dedicated synthetic methodology developed for dienecarbamate prodrug candidates [1][2].

Diversity-Oriented Synthesis via Diels-Alder Cycloaddition: Building sp³-Rich Compound Libraries

The 2,4-cyclohexadien-1-yl carbamate scaffold provides a reactive 1,3-diene handle for Diels-Alder [4+2] cycloaddition with diverse dienophiles, enabling rapid construction of bicyclic and polycyclic frameworks with multiple stereocenters [1]. This reactivity can be exploited in diversity-oriented synthesis (DOS) to generate compound libraries enriched in three-dimensional, sp³-hybridized structures—a property prized in fragment-based drug discovery and lead optimization [1]. Saturated and aromatic carbamate building blocks cannot access this cycloaddition manifold [1].

Orthogonal Deprotection Strategies: Boc Removal Without Compromising Diene Integrity

The tert-butyl carbamate (Boc) group can be selectively removed under mildly acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) to liberate the free cyclohexa-2,4-dien-1-ylamine [1]. The diene moiety remains intact under these deprotection conditions, allowing subsequent functionalization—such as amide coupling, reductive amination, or sulfonamide formation—without degradation of the 1,3-diene system [1]. This orthogonal reactivity simplifies synthetic planning in multi-step sequences where the diene must be preserved until a later-stage cycloaddition or oxidation step [2].

Transition Metal-Catalyzed Transformations: π-Allyl Complex Formation and Aromatization-Driven Cross-Coupling

The cyclohexa-2,4-dien-1-yl ligand can coordinate to transition metals (e.g., palladium, ruthenium) to form π-allyl or η⁵-cyclohexadienyl complexes that engage in Tsuji-Trost allylic substitution and related cross-coupling reactions [1]. Furthermore, oxidative conditions can trigger aromatization of the diene to the corresponding phenyl carbamate, enabling a late-stage diversification strategy where the diene is carried through multiple synthetic steps before conversion to the aromatic oxidation state [1]. This masked arene approach is unavailable with pre-formed aromatic carbamates, which cannot revert to a diene for cycloaddition-based diversification [2].

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